molecular formula C50H73NO8 B034694 Pyrglccer CAS No. 110668-37-6

Pyrglccer

Cat. No. B034694
M. Wt: 816.1 g/mol
InChI Key: VPLAPDLWNKTQOP-NFXMJHJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrglccer is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. Pyrglccer is a derivative of pyridine and is also known as 2-pyridylglycerol. It is a colorless liquid that is soluble in water and has a molecular weight of 137.13 g/mol.

Mechanism Of Action

The mechanism of action of pyrglccer is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. Pyrglccer has been shown to activate the Nrf2-Keap1 pathway, which plays a crucial role in the regulation of oxidative stress and inflammation. It has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

Biochemical And Physiological Effects

Pyrglccer has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce oxidative stress and inflammation, improve insulin sensitivity, and enhance the immune system. Pyrglccer has also been shown to have neuroprotective effects and to improve cognitive function.

Advantages And Limitations For Lab Experiments

Pyrglccer has several advantages for use in laboratory experiments. It is a stable compound that is easy to synthesize and purify. It is also soluble in water, which makes it easy to use in various assays. However, pyrglccer has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on pyrglccer. One area of research is the development of pyrglccer-based drugs for the treatment of various diseases. Another area of research is the investigation of the potential applications of pyrglccer in agriculture, including its use as a pesticide or herbicide. Additionally, further research is needed to fully understand the mechanism of action of pyrglccer and its potential toxicity.

Synthesis Methods

Pyrglccer can be synthesized using various methods, including the reaction between glycerol and 2-bromo-pyridine, or the reaction between glycidol and 2-pyridinecarboxaldehyde. The former method is preferred as it involves fewer steps and has a higher yield.

Scientific Research Applications

Pyrglccer has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, pyrglccer has been shown to possess anti-inflammatory, antioxidant, and antimicrobial properties. It has also been investigated for its potential role in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.

properties

CAS RN

110668-37-6

Product Name

Pyrglccer

Molecular Formula

C50H73NO8

Molecular Weight

816.1 g/mol

IUPAC Name

N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-10-pyren-1-yldecanamide

InChI

InChI=1S/C50H73NO8/c1-2-3-4-5-6-7-8-9-10-11-14-17-20-26-42(53)41(35-58-50-49(57)48(56)47(55)43(34-52)59-50)51-44(54)27-21-18-15-12-13-16-19-23-36-28-29-39-31-30-37-24-22-25-38-32-33-40(36)46(39)45(37)38/h20,22,24-26,28-33,41-43,47-50,52-53,55-57H,2-19,21,23,27,34-35H2,1H3,(H,51,54)/b26-20+/t41-,42+,43+,47+,48-,49+,50+/m0/s1

InChI Key

VPLAPDLWNKTQOP-NFXMJHJRSA-N

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)NC(=O)CCCCCCCCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)O

SMILES

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)O

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)O

synonyms

N-(10-(1-pyrenyl)decanoyl)glucocerebroside
PyrGlcCe

Origin of Product

United States

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